8-(furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
The compound is a spiro compound, which is a bicyclic organic compound formed by two rings linked by one carbon atom . The “8-(furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” part of the name suggests that it contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a propyl group (a three-carbon alkyl substituent), and a triazaspiro[4.5]decane-2,4-dione moiety (a spiro compound containing three nitrogen atoms and two carbonyl groups).
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, the carbonyl groups might be involved in nucleophilic addition reactions, and the furan ring might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like carbonyl might increase its solubility in polar solvents .Mechanism of Action
Target of Action
The primary targets of this compound are VEGFR-2 and EGFR tyrosine kinases . These kinases play a crucial role in cell signaling pathways, particularly in the regulation of cell growth and survival. Inhibition of these kinases can lead to the suppression of tumor growth and metastasis .
Mode of Action
The compound interacts with its targets by binding to the active sites of VEGFR-2 and EGFR tyrosine kinases . This binding inhibits the enzymatic activity of these kinases, thereby disrupting the signaling pathways they regulate . The compound exhibits strong activities against various tumor cell lines, including HepG2, A549, MCF-7, and HCT116 .
Biochemical Pathways
The compound affects the VEGF and EGF signaling pathways, which are critical for cell proliferation, survival, and angiogenesis . By inhibiting VEGFR-2 and EGFR tyrosine kinases, the compound disrupts these pathways, leading to the suppression of tumor growth and metastasis .
Pharmacokinetics
The compound exhibits good pharmacokinetic properties, as suggested by in silico ADMET profiling . .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and angiogenesis, leading to the suppression of tumor growth and metastasis . The compound exhibits strong activities against various tumor cell lines, including HepG2, A549, MCF-7, and HCT116 .
Future Directions
Properties
IUPAC Name |
8-(furan-2-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-2-7-18-13(20)15(16-14(18)21)5-8-17(9-6-15)12(19)11-4-3-10-22-11/h3-4,10H,2,5-9H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWZQUFTNPSDBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CO3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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